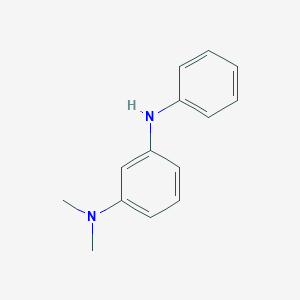

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

説明

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine (C14H17N3) is a substituted aromatic diamine featuring a dimethylamino group at the N1 position and a phenyl group at the N3 position of the benzene-1,3-diamine backbone. This compound is characterized by its distinct spectroscopic and physicochemical properties, including a molecular mass of 212.1313 (calculated) and 211.1219 (observed) . Its gas chromatography (GC) retention time (RT) is 8.32 minutes, which is shorter than analogs with bulkier substituents, indicating moderate polarity .

特性

分子式 |

C14H16N2 |

|---|---|

分子量 |

212.29 g/mol |

IUPAC名 |

3-N,3-N-dimethyl-1-N-phenylbenzene-1,3-diamine |

InChI |

InChI=1S/C14H16N2/c1-16(2)14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3 |

InChIキー |

KRKCQGKWPXGWLP-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC(=C1)NC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N1,N1-ジメチル-N3-フェニルベンゼン-1,3-ジアミンの合成は、通常、N1,N1-ジメチル-1,3-ジアミノプロパンとフェニル化剤を制御された条件下で反応させることで行われます。反応は、炭素担持パラジウムなどの触媒の存在下で行われ、トルエンなどの溶媒を必要とします。 反応温度は約80〜100°Cに維持され、反応時間は、必要な収率と純度によって異なります .

工業的生産方法

N1,N1-ジメチル-N3-フェニルベンゼン-1,3-ジアミンの工業的生産には、固定床触媒を備えた反応器に反応物を連続的に供給する連続フロープロセスが用いられます。反応条件は、高い転換率と選択性を達成するために最適化されています。 生成物はその後、蒸留または結晶化技術を使用して精製され、目的の純度が得られます .

化学反応の分析

科学研究への応用

N1,N1-ジメチル-N3-フェニルベンゼン-1,3-ジアミンには、いくつかの科学研究への応用があります。

化学: 複雑な有機分子の合成における構成要素として使用されます。

生物学: 酵素阻害とタンパク質相互作用の研究に使用されます。

医学: 特にがん研究における薬物開発の可能性について調査されています。

産業: 染料、顔料、ポリマーの製造に使用されます.

科学的研究の応用

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in cancer research.

Industry: Utilized in the production of dyes, pigments, and polymers.

作用機序

類似化合物の比較

類似化合物

N1,N1-ジメチル-1,3-ジアミノプロパン: N1,N1-ジメチル-N3-フェニルベンゼン-1,3-ジアミンの合成における前駆体。

N1,N3-ジメチルベンゼン-1,3-ジアミン: 構造的に類似した化合物で、置換パターンが異なります。

N1,N1-ジメチル-N3-プロピルプロパン-1,3-ジアミン: 異なるアルキル基を持つ別の誘導体.

独自性

N1,N1-ジメチル-N3-フェニルベンゼン-1,3-ジアミンは、その独特の置換パターンにより、独自の化学的および物理的特性を示すため、ユニークです。 さまざまな化学反応を起こす能力と、さまざまな分野での応用により、科学研究や工業用途における貴重な化合物となっています.

類似化合物との比較

Structural and Analytical Comparisons

The table below compares N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine with similar compounds, highlighting molecular weights, substituents, and analytical

Key Observations:

- Methyl vs. Ethyl Substitution: Replacing dimethylamino (N(CH3)2) with diethylamino (N(C2H5)2) groups, as in N1,N1-diethylbenzene-1,3-diamine, reduces polarity and increases hydrophobicity, which may affect solubility and biological activity .

- Chlorophenyl Substitution : The addition of a 4-chlorophenyl group (N1-(4-Chlorophenyl)-N3,N3-dimethyl variant) increases molecular mass by ~34 Da and extends GC RT to 10.21 minutes, reflecting enhanced lipophilicity .

Stability and Reactivity

- Chemical Stability: Accelerated stability testing of dimethylamino-containing compounds (e.g., compound 38 in ) demonstrates resistance to hydrolysis and oxidation, likely due to the electron-donating nature of methyl groups .

- Reactivity in Amidation : N1,N1-dimethylpropane-1,3-diamine is frequently used in amidation reactions to improve solubility and binding affinity, as seen in kynurenic acid analogs and acridine derivatives .

生物活性

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine, also known as N,N-dimethyl-1,3-phenylenediamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine has the following molecular formula:

- Chemical Formula : C9H12N2

- Molecular Weight : 148.20 g/mol

The compound features a benzene ring substituted with two amino groups and two methyl groups. This structure contributes to its reactivity and biological interactions.

Research indicates that N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carboxylesterases, which are crucial in drug metabolism and detoxification processes .

- Antioxidant Activity : The presence of amino groups in the structure suggests that the compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine. A notable study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.4 | Induction of apoptosis |

| MCF-7 (breast) | 12.8 | Cell cycle arrest and apoptosis |

| A549 (lung) | 18.6 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Inhibition of Carboxylesterases

A study focused on the inhibition of human intestinal carboxylesterase (hiCE) by N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine showed promising results. The compound was found to selectively inhibit hiCE with a Ki value indicating high potency compared to other enzymes like hCE1 and cholinesterases .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging methods. Results demonstrated that N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。